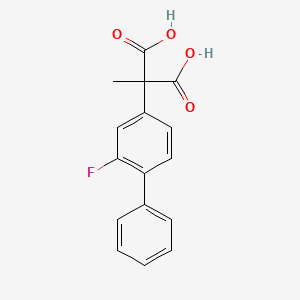









|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:15])([C:12]([O-:14])=[O:13])[C:9]([O-:11])=[O:10])[CH:5]=[CH:4][C:3]=1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[OH-].[Na+].Cl>C(O)C.O>[F:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:15])([C:12]([OH:14])=[O:13])[C:9]([OH:11])=[O:10])[CH:5]=[CH:4][C:3]=1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2|
|


|
Name
|
diethyl 2-(2-fluoro-4-biphenylyl)-2-methylmalonate
|
|
Quantity
|
7.58 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC(=C1)C(C(=O)[O-])(C(=O)[O-])C)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
8.72 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The temperature is maintained at <25° C. for 6 hours
|
|
Duration
|
6 h
|
|
Type
|
CUSTOM
|
|
Details
|
The solution is transferred to a separatory funnel
|
|
Type
|
EXTRACTION
|
|
Details
|
is extracted with 3×60 ml of methylene chloride
|
|
Type
|
EXTRACTION
|
|
Details
|
is then extracted with 200 ml of ethyl acetate in three portions
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined extracts are dried over anhydrous sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=CC(=C1)C(C(=O)O)(C(=O)O)C)C1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 93% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |